4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal
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Overview
Description
4-[(tert-Butyldimethylsilyl)oxy]-4-methylpent-2-ynal is a chemical compound known for its unique structure and reactivity. It features a tert-butyldimethylsilyl (TBDMS) group, which is commonly used as a protecting group in organic synthesis to shield hydroxyl groups from unwanted reactions. The compound’s structure includes an alkyne and an aldehyde functional group, making it versatile for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The protected intermediate is then subjected to further reactions to introduce the alkyne and aldehyde functionalities .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
4-[(tert-Butyldimethylsilyl)oxy]-4-methylpent-2-ynal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: Pd/C, hydrogen gas
Substitution: TBAF, acidic conditions
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Free hydroxyl compounds
Scientific Research Applications
4-[(tert-Butyldimethylsilyl)oxy]-4-methylpent-2-ynal is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal primarily involves its role as a protecting group. The TBDMS group stabilizes the hydroxyl group by forming a silyl ether, which is resistant to various chemical conditions. This protection allows for selective reactions to occur at other functional groups without interference. The removal of the TBDMS group is facilitated by nucleophilic attack of fluoride ions, leading to the formation of a pentavalent silicon intermediate and subsequent cleavage of the silyl ether bond .
Comparison with Similar Compounds
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Similar in structure but with an acetaldehyde group instead of an alkyne.
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde: Contains a benzaldehyde group instead of an alkyne.
4-[(tert-Butyldimethylsilyl)oxy]butanol: Features a butanol group instead of an alkyne.
Uniqueness
4-[(tert-Butyldimethylsilyl)oxy]-4-methylpent-2-ynal is unique due to its combination of an alkyne and an aldehyde functional group, along with the TBDMS protecting group. This combination allows for a wide range of chemical transformations and applications in organic synthesis, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
157522-92-4 |
---|---|
Molecular Formula |
C12H22O2Si |
Molecular Weight |
226.4 |
Purity |
95 |
Origin of Product |
United States |
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